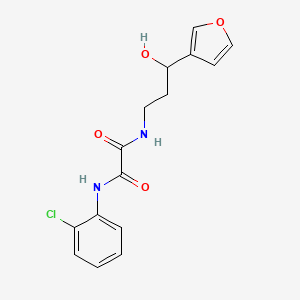
N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C15H15ClN2O4 and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan moiety, and an oxalamide backbone. Its molecular formula is C15H15ClN2O4, and it has a molecular weight of approximately 322.75 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity, which may influence its interaction with biological membranes.
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions, including oxidation.
- Oxalamide Backbone : Typically involved in hydrogen bonding with biological targets, potentially modulating biochemical pathways.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C15H15ClN2O4 |
| Molecular Weight | 322.75 g/mol |
| IUPAC Name | N'-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Antimicrobial Properties
Research indicates that compounds with oxalamide structures often exhibit antimicrobial properties. The presence of the furan ring in this compound may enhance its efficacy against various pathogens. For instance, studies have shown that similar oxalamide derivatives can inhibit the growth of bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The furan moiety's ability to form reactive intermediates could lead to the induction of apoptosis in cancer cells. In vitro assays have demonstrated that derivatives with similar structures can inhibit tumor cell proliferation by inducing cell cycle arrest and promoting apoptotic pathways.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The furan ring may interact with specific enzymes, modulating their activity.
- Formation of Hydrogen Bonds : The oxalamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Cell Membrane Permeability : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, allowing for intracellular action.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics.
Evaluation of Anticancer Effects
In another study focusing on the anticancer potential of oxalamides, researchers found that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The compound also upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-11-3-1-2-4-12(11)18-15(21)14(20)17-7-5-13(19)10-6-8-22-9-10/h1-4,6,8-9,13,19H,5,7H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVUVADDFAPIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













